molecular formula C18H15N3O4S B1218212 Disperse Yellow 42 CAS No. 5124-25-4

Disperse Yellow 42

Cat. No. B1218212
CAS No.: 5124-25-4
M. Wt: 369.4 g/mol
InChI Key: BBFRYSKTTHYWQZ-UHFFFAOYSA-N
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Patent
US05955005

Procedure details

0.185 % C.I. Disperse Yellow 42; 0.122 % C.I. Disperse Red 91; 0.05 % C.I. Disperse Blue 56; 0.44 % C.I. Disperse Blue 77; and 3.5 % of the dispersion of the dispersion of Example 11 above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
C.I. Disperse Blue 77
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([S:14]([NH:17][C:18]3C=CC=CC=3)(=[O:16])=[O:15])=[CH:10][C:9]=2[N+:24]([O-:26])=[O:25])=[CH:3][CH:2]=1.C1C(N)=[C:31]2[C:34](C3C(O)=CC(Br)=C(N)C=3C(=O)C2=C(O)C=1)=[O:35].[CH:48]1C=CC(NC2C=CC([OH2+])=C3C(C4C(C(=O)C=23)=C([N+]([O-])=O)C=CC=4[O-])=O)=CC=1>>[CH3:31][CH2:34][O:35][C:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([S:14]([N:17]([CH3:48])[CH3:18])(=[O:16])=[O:15])=[CH:10][C:9]=2[N+:24]([O-:26])=[O:25])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N)O
Step Three
Name
C.I. Disperse Blue 77
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)[OH2+])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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